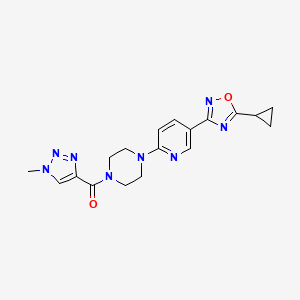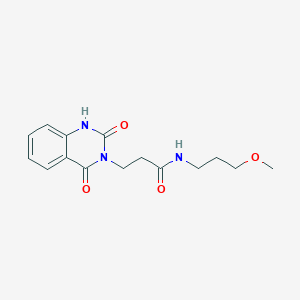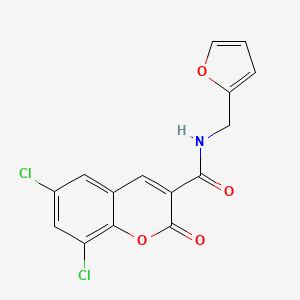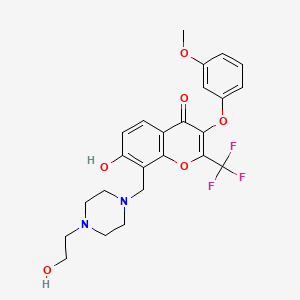![molecular formula C15H18ClN3O2S B2709193 1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034246-10-9](/img/structure/B2709193.png)
1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to a class of molecules known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . These compounds have been studied for their potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs), which are attractive potential anti-HBV therapeutics .
Chemical Reactions Analysis
The compound is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP) compounds that have been found to effectively inhibit a wide range of nucleoside-resistant HBV mutants .Scientific Research Applications
Molecular Structures and Synthesis
Research on compounds with similar structures to "1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide" has focused on understanding their molecular configurations, synthesis processes, and potential interactions with biological targets. For example, studies on tetrazole derivatives and pyrazolopyridine compounds have elucidated their crystal structures and provided insight into their synthetic routes and potential for forming hydrogen bonds, which could be useful for designing drugs or materials with specific properties (Al-Hourani et al., 2015).
Chemical Reactions and Modifications
Research on related sulfonamide compounds has explored their chemical reactions, including oxidation processes and base-catalyzed exchanges, which are fundamental in modifying chemical structures for various applications, such as improving drug efficacy or stability (Ogura et al., 1980), (Rozze & Fray, 2009).
Potential Biological Interactions
Several studies have performed docking studies to understand how similar molecules interact with biological enzymes, such as cyclooxygenase-2, which could provide insights into designing new therapeutic agents with targeted biological activities (Sagar et al., 2017).
Metal-Organic Frameworks (MOFs)
Research involving the use of sulfone-functionalized ligands in constructing metal-organic frameworks (MOFs) for gas capture and sensor applications indicates potential environmental and analytical applications for similarly structured compounds (Chakraborty et al., 2020).
Mechanism of Action
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c16-14-6-4-12(5-7-14)11-22(20,21)18-10-13-9-17-19-8-2-1-3-15(13)19/h4-7,9,18H,1-3,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBIGMZANQQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)

![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)

![3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2709120.png)
![5-(1,3-Dioxolan-2-ylmethylsulfanyl)-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)


![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

